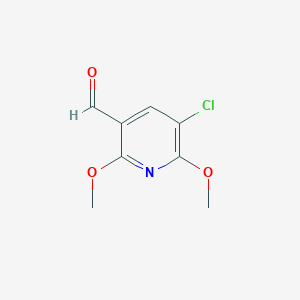
5-Chloro-2,6-dimethoxy-3-pyridinecarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2,6-dimethoxy-3-pyridinecarboxaldehyde is a chemical compound with the molecular formula C8H8ClNO3 . It has a molecular weight of 201.61 . The IUPAC name for this compound is 5-chloro-2,6-dimethoxynicotinaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8ClNO3/c1-12-7-5(4-11)3-6(9)8(10-7)13-2/h3-4H,1-2H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Environmental Remediation
Research has shown that certain compounds, including those structurally related to 5-Chloro-2,6-dimethoxy-3-pyridinecarboxaldehyde, are utilized in the degradation of organic pollutants present in industrial wastewater. Enzymes, in the presence of redox mediators, can transform recalcitrant compounds, enhancing the degradation efficiency and broadening the range of substrates that can be addressed. This indicates potential applications in environmental remediation, particularly in enhancing the treatment of aromatic compounds found in various industrial effluents (Husain & Husain, 2007).
Catalysis
The role of hybrid catalysts in synthesizing complex organic structures is crucial. Compounds with the core structure of this compound may serve as intermediates or starting points in synthesizing various medicinally relevant compounds, including pyranopyrimidine scaffolds. Such compounds are key precursors for the pharmaceutical industry due to their broad synthetic applications and bioavailability. The use of hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, for the synthesis of these structures highlights the importance of this compound derivatives in medicinal chemistry (Parmar, Vala, & Patel, 2023).
Organic Synthesis
In the realm of organic synthesis, compounds similar to this compound are of interest for their potential applications in synthesizing fine chemicals. The compound 5-Hydroxymethylfurfural (HMF), for instance, demonstrates the utility of such molecules in the production of value-added chemicals, materials, and biofuels, showcasing the versatility of these compounds in contributing to sustainable chemical synthesis (Fan et al., 2019).
Nutraceutical Applications
Chlorogenic acid, a compound structurally distinct but relevant in the context of bioactive polyphenols, illustrates the potential of derivatives of this compound in nutraceutical applications. Such compounds exhibit a wide range of therapeutic roles, including antioxidant, antibacterial, and anti-inflammatory activities. This suggests that structurally related compounds could be explored for their health-promoting properties (Naveed et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
5-chloro-2,6-dimethoxypyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-7-5(4-11)3-6(9)8(10-7)13-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWPGTRSNBITAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801231662 |
Source


|
| Record name | 3-Pyridinecarboxaldehyde, 5-chloro-2,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801231662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1879026-07-9 |
Source


|
| Record name | 3-Pyridinecarboxaldehyde, 5-chloro-2,6-dimethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1879026-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxaldehyde, 5-chloro-2,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801231662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

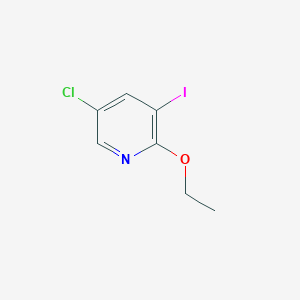
![Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B6304911.png)





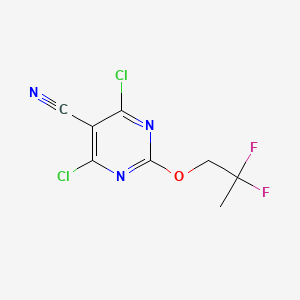
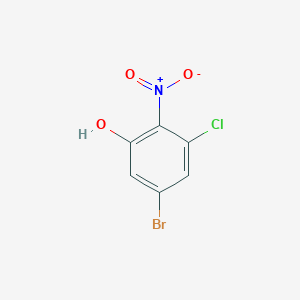
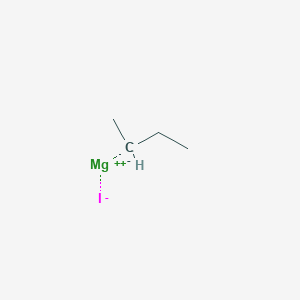
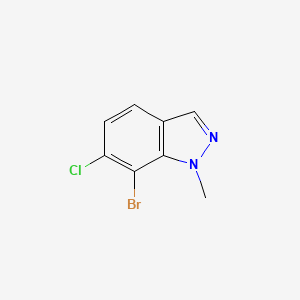
![(R)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B6304985.png)

